molecular formula C12H11F3O B8354303 Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-

Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-

Cat. No.: B8354303
M. Wt: 228.21 g/mol
InChI Key: MXKKIPWDDKDKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-5-2-1-4-9(10)11(8-16)6-3-7-11/h1-2,4-5,8H,3,6-7H2

InChI Key

MXKKIPWDDKDKRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.7 ml of diisobutylaluminum hydride was added dropwise over 2 hours to a solution of 8.5 g of 1-(2-Trifluoromethyl-phenyl)-cyclobutanecarbonitrile in 85 ml toluene at 0° C. After addition, the ice-water bath was allowed to warm up to room temperature slowly and the reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into 200 ml of 5% sulfuric acid in ice-water, and stirred for 10 minutes. The mixture was extracted four times with ether. The combined ether extracts were dried and concentrated by evaporation in a vacuum. The residue was purified by column chromatography on silica-gel (EtOAc-hexane 5%) to yield 6.2 g of product.
Quantity
50.7 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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